molecular formula C24H29N5O B2554346 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide CAS No. 923132-24-5

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide

Cat. No.: B2554346
CAS No.: 923132-24-5
M. Wt: 403.53
InChI Key: HJTHHPGRJYEQLQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is a complex chemical compound known for its wide range of applications in various scientific fields. This compound, due to its unique molecular structure, exhibits interesting chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide Similar compounds have been reported to interact with various biological targets

Mode of Action

The exact mode of action of This compound is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the specific biological target and the cellular context .

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been found to influence various biochemical pathways . The downstream effects of these interactions can vary widely and are often dependent on the specific cellular context.

Result of Action

The molecular and cellular effects of This compound The effects can vary depending on the specific targets of the compound and the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide involves a series of precise chemical reactions. Generally, the process starts with the preparation of intermediate compounds that are subjected to specific conditions to yield the final product. Typical reactions involve:

  • Formation of the Pyrimidine Ring: : The initial step often involves the construction of the 6-methylpyrimidine moiety through cyclization reactions of precursors like acetonitrile and diethylamine under controlled conditions.

  • Amidation Reaction: : This step involves coupling the pyrimidine derivative with an aniline derivative to introduce the amino group.

  • Final Coupling: : The last step usually involves the formation of the benzamide by reacting the dimethylbenzene derivative with the previously formed intermediate.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound is optimized for high yield and purity. Techniques like continuous flow synthesis, process intensification, and the use of automated reactors are common to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:

  • Oxidation: : Can lead to the formation of N-oxides.

  • Reduction: : Might reduce the aromatic ring or amide group under specific conditions.

  • Substitution: : Particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.

  • Substitution Reactions: : Often involve reagents like sodium hydride and various nucleophiles under inert atmospheric conditions.

Major Products

  • Oxidation: : Produces N-oxides or hydroxylated derivatives.

  • Reduction: : Can result in partially or fully hydrogenated compounds.

  • Substitution: : Yields derivatives with substitutions at specific positions of the aromatic ring.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide finds extensive applications in:

  • Chemistry: : As an intermediate for synthesizing other complex molecules.

  • Biology: : Used in studies related to enzyme inhibition and receptor binding due to its structural mimicry of natural ligands.

  • Medicine: : Potential use as a drug candidate for various therapeutic areas, including cancer, due to its ability to interfere with specific molecular pathways.

  • Industry: : Employed in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Compared to similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide stands out due to its unique structural features and chemical properties. Some similar compounds include:

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide

  • N-(4-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide

These compounds share a similar core structure but differ in the substituent groups, which affect their chemical reactivity and biological activity.

There you go—a deep dive into this fascinating compound

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c1-6-29(7-2)22-15-18(5)25-24(28-22)27-21-12-10-20(11-13-21)26-23(30)19-9-8-16(3)17(4)14-19/h8-15H,6-7H2,1-5H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTHHPGRJYEQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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